5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine
Description
This compound belongs to the pyrazolo[4,3-b]pyridine family, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Chloro substituent at position 5, enhancing electrophilicity for nucleophilic substitution reactions.
- Iodo substituent at position 3, providing a versatile handle for cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
- SEM (2-(trimethylsilyl)ethoxymethyl) protecting group at position 1, offering stability under acidic and basic conditions while enabling deprotection under mild fluoride-based conditions.
The SEM group is critical for synthetic intermediates, as it preserves the nitrogen’s reactivity during multi-step syntheses .
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-chloro-3-iodopyrazolo[4,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)7-6-18-8-17-9-4-5-10(13)15-11(9)12(14)16-17/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWKWNCYHLSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=N1)I)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClIN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, including halogenation and protection reactions. The reaction conditions often require the use of specific reagents such as N-iodosuccinimide (NIS) for iodination and trimethylsilyl chloride for silylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[4,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the pyrazolo[4,3-b]pyridine core .
Scientific Research Applications
5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrazolo[4,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogs with Modified Substitutions
Table 1: Key Structural Analogs and Their Properties
Challenges and Limitations
- Deprotection Requirements : SEM removal requires fluoride reagents (e.g., TBAF), which may interfere with sensitive functional groups.
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in ) can hinder reaction efficiency at adjacent positions.
Biological Activity
5-Chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine (CAS: 2170597-67-6) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and data.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research has shown that pyrazole derivatives can inhibit key cancer-related pathways:
- Inhibition of Oncogenes : Pyrazoles have been reported to effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers .
- Case Study : A study evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds with chlorine and iodine substitutions exhibited enhanced cytotoxicity and a synergistic effect when combined with doxorubicin .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. They have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.
- Mechanism of Action : Pyrazoles may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been documented in various studies. The compound's structure allows it to interact with bacterial enzymes, inhibiting their activity.
- Research Findings : Pyrazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting their potential as new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimization involves selecting appropriate protective groups and reaction conditions. The SEM (2-(trimethylsilyl)ethoxy)methyl group is moisture-sensitive, requiring anhydrous conditions and inert gas (e.g., N₂) during its introduction . For iodination at the 3-position, metal-catalyzed cross-coupling or halogen exchange reactions (e.g., Finkelstein) can be tested, with monitoring via TLC or HPLC . Evidence from analogous pyrazolo[3,4-b]pyridine syntheses suggests yields improve with slow reagent addition and controlled temperatures (e.g., 0–50°C for acid-sensitive intermediates) . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using DCM/hexane) enhances purity.
What spectroscopic and crystallographic techniques are critical for structural confirmation?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies the SEM group (δ ~3.5–3.7 ppm for -OCH₂CH₂-; δ 0.0 ppm for Si(CH₃)₃) and pyrazole/aromatic protons. 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- X-ray Crystallography: Single-crystal analysis confirms regiochemistry and substituent orientation. Monoclinic systems (e.g., space group P2₁/c) are common for similar heterocycles, with unit cell parameters refined using programs like SHELXL .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
How should researchers resolve discrepancies between experimental and computational spectral data?
Level: Advanced
Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility. Cross-validate using:
- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR/NMR spectra. Adjust for solvent polarity (e.g., PCM model for DMSO) .
- Variable-Temperature NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- Crystallographic Data: Overlay experimental and optimized structures (MOE software) to assess bond length/angle deviations .
What strategies mitigate steric hindrance during nucleophilic substitution at the 3-iodo position?
Level: Advanced
Methodological Answer:
The bulky SEM group at N1 may hinder reactivity. Strategies include:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis: Employ CuI or Pd(PPh₃)₄ to facilitate Ullmann or Suzuki couplings .
- Microwave Irradiation: Accelerate reactions (e.g., 100°C, 30 min) to overcome kinetic barriers .
Monitor reaction progress via LC-MS to identify intermediates and optimize stoichiometry.
What storage conditions ensure stability of the SEM-protected compound?
Level: Basic
Methodological Answer:
The SEM group hydrolyzes under acidic/neutral conditions. Store the compound:
- Temperature: −20°C in sealed, amber vials.
- Atmosphere: Under argon or nitrogen to prevent oxidation .
- Solvent: Dissolve in anhydrous DCM or THF for long-term storage. Regularly check purity via NMR to detect degradation (e.g., SEM cleavage peaks at δ ~5.3 ppm) .
Which bioassays are suitable for evaluating this compound’s kinase inhibition potential?
Level: Advanced
Methodological Answer:
Pyrazolo[4,3-b]pyridines often target kinases. Recommended assays:
- In Vitro Kinase Assays: Use ADP-Glo™ to measure ATP consumption (e.g., EGFR, CDK2) .
- Cellular Proliferation: Test against cancer lines (e.g., MCF-7, HCT-116) via MTT assays.
- Docking Studies: Use AutoDock Vina or MOE to predict binding modes to kinase ATP pockets (reference PDB structures: 1M17 for EGFR) .
How can reverse-phase HPLC be optimized for purification?
Level: Advanced
Methodological Answer:
- Column: C18 (5 µm, 250 × 4.6 mm) with guard column.
- Mobile Phase: Gradient from 50% MeCN/H₂O (0.1% TFA) to 95% MeCN over 30 min.
- Detection: UV at 254 nm (aromatic π→π* transitions). Collect fractions every 0.5 min and analyze via LC-MS . Adjust pH to 2.5–3.0 to enhance peak symmetry.
What computational tools predict metabolic pathways for this compound?
Level: Advanced
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II metabolism sites (e.g., CYP3A4 oxidation, glucuronidation).
- Density Functional Theory (DFT): Calculate Fukui indices for nucleophilic/electrophilic regions .
- In Silico Metabolite Prediction: SwissADME or MetaSite generates metabolite structures for LC-MS/MS comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
